1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Description

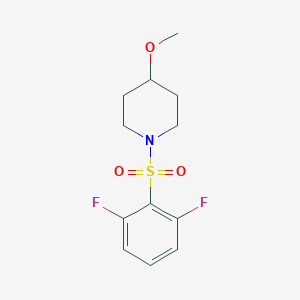

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a difluorophenyl group attached to a sulfonyl moiety, which is further connected to a methoxypiperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c1-18-9-5-7-15(8-6-9)19(16,17)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNUABVCGDVFEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves several steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 2,6-difluorobenzenesulfonyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis while maintaining the quality of the compound.

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine serves as a crucial building block in the synthesis of pharmaceuticals. Its sulfonyl group enhances the compound's reactivity, allowing for the formation of sulfonamide derivatives that can inhibit specific enzymes and receptors involved in diseases such as cancer and inflammation. The compound's fluorinated phenyl ring also contributes to its biological activity by increasing lipophilicity and modifying pharmacokinetic properties .

Case Study: Prokineticin Receptor Modulation

Research has demonstrated that sulfonyl piperidine derivatives, including this compound, exhibit significant activity as prokineticin receptor modulators. These compounds have been investigated for their potential therapeutic effects in gastrointestinal disorders. A patent detailing these applications highlights the efficacy of such derivatives in enhancing gastrointestinal motility .

Materials Science

Advanced Material Development

In materials science, this compound is utilized for creating advanced polymers and coatings. Its unique chemical properties allow it to act as a cross-linking agent or a modifier in polymer matrices, enhancing material performance in terms of thermal stability and mechanical strength .

Biological Studies

Biochemical Assays

The compound has been used in biochemical assays to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophilic residues in proteins makes it a valuable tool for probing biological pathways and mechanisms .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting cancer and inflammation; prokineticin receptor modulators. |

| Synthesis Methods | Nucleophilic substitution; catalytic hydrogenation; multi-step organic reactions. |

| Materials Science | Used in advanced polymers and coatings; enhances thermal stability and mechanical properties. |

| Biological Studies | Employed in biochemical assays for studying enzyme inhibition and protein interactions. |

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine can be compared with other similar compounds, such as:

- 1-((2,6-Difluorophenyl)sulfonyl)-4-phenylpiperazine

- 1-((2,6-Difluorophenyl)sulfonyl)-4-ethylpiperazine These compounds share the difluorophenylsulfonyl moiety but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine (CAS No. 1235652-54-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonamide group is known for its role in enzyme inhibition, particularly in pathways related to cancer and inflammation. Research indicates that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thus exhibiting antiproliferative effects against certain cancer cell lines .

Anticancer Properties

This compound has demonstrated notable antiproliferative activity in various cancer cell lines:

- Breast Cancer : The compound showed significant inhibition against MCF7 and MDA-MB-231 cell lines, with mechanisms involving apoptosis induction and inhibition of pro-angiogenic transcription factors .

- Colon Cancer : In HCT116 cell lines, it exhibited high potency comparable to standard chemotherapeutic agents like 5-fluorouracil .

- Skin Cancer : The compound also displayed efficacy against A431 squamous carcinoma cells, indicating broad-spectrum anticancer potential .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been reported to possess anti-inflammatory activities. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, suggesting its potential utility in treating inflammatory diseases .

Research Findings and Case Studies

| Study | Cell Line | Activity Observed | Mechanism |

|---|---|---|---|

| Study A | MCF7 | Antiproliferation | Apoptosis induction |

| Study B | HCT116 | Antiproliferation | CDK inhibition |

| Study C | A431 | Antiproliferation | Topoisomerase II inhibition |

| Study D | RAW264.7 | Anti-inflammatory | Cytokine inhibition |

Notable Research

A recent study synthesized several derivatives of piperidine compounds, including this compound. These derivatives exhibited varying degrees of anticancer activity and were evaluated using MTT assays across multiple cancer cell lines, revealing a promising profile for further development in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((2,6-Difluorophenyl)sulfonyl)-4-methoxypiperidine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sulfonylation of 4-methoxypiperidine with 2,6-difluorophenylsulfonyl chloride. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve reactant solubility and reaction efficiency .

- Temperature control : Heating to 60–80°C promotes complete conversion but may require inert atmosphere to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product .

- Challenges : Competing sulfonation at alternative piperidine positions may occur; TLC monitoring is critical .

Q. How can researchers structurally characterize this compound to confirm regioselectivity and purity?

- Analytical techniques :

- NMR : - and -NMR verify substitution patterns (e.g., 2,6-difluorophenyl resonance splitting) and methoxy group presence .

- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., CHFNOS) .

- HPLC : Reverse-phase chromatography (C18 column, pH 4.6 buffer/methanol mobile phase) assesses purity (>95% target) .

Q. What receptor interaction studies are relevant for this compound, and how are they designed?

- Targets : Piperidine derivatives often interact with neurotransmitter receptors (e.g., σ, 5-HT) or enzymes (e.g., monoamine oxidases) .

- Methods :

- Radioligand binding assays : Compete with -ligands (e.g., haloperidol for σ receptors) to determine K values .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target receptors .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for structurally similar analogs?

- Case study : Analogues with 2,4- vs. 2,6-difluoro substitution show divergent receptor affinities .

- Resolution strategies :

- Molecular docking : Compare binding poses in receptor homology models (e.g., σ-1 receptor) to explain selectivity differences .

- Free-energy perturbation : Quantify substituent effects (e.g., fluorine electronegativity) on binding thermodynamics .

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .

Q. What experimental designs are critical for evaluating the compound’s metabolic stability and pharmacokinetics?

- In vitro assays :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate half-life .

- CYP inhibition : Screen against CYP3A4/CYP2D6 using fluorescent probes to assess drug-drug interaction risks .

- In vivo protocols :

- Rodent PK studies : Administer IV/PO doses, collect plasma at timed intervals, and calculate bioavailability using non-compartmental analysis .

Q. How does the 2,6-difluorophenylsulfonyl group influence enzyme inhibition compared to non-fluorinated analogs?

- Mechanistic insights :

- Electron-withdrawing effects : Fluorine atoms enhance sulfonyl group’s electrophilicity, increasing covalent binding potential to catalytic residues (e.g., serine hydrolases) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to visualize fluorine’s role in active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.